molecular formula C19H21N5O3 B2874512 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 2034208-08-5

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2874512
CAS No.: 2034208-08-5
M. Wt: 367.409
InChI Key: VIOJZZXNUMVHKQ-UHFFFAOYSA-N
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Description

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at the 5-position, linked to a piperidin-4-yl moiety. The synthesis involves coupling 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid with 1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine using HATU and DIPEA in DMF, followed by purification via chromatography .

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c25-19(15-10-17(27-23-15)16-2-1-9-26-16)20-13-5-7-24(8-6-13)18-11-14(21-22-18)12-3-4-12/h1-2,9-13H,3-8H2,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOJZZXNUMVHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the piperidine and furan groups. The final step usually involves the formation of the isoxazole ring and the carboxamide group. Common reagents used in these reactions include cyclopropylamine, pyrazole derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to interact with multiple targets, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Key Observations:

  • Heterocyclic Backbone : The 1,2-oxazole-3-carboxamide motif is conserved across analogues, suggesting its role in binding or scaffold stability.
  • Substituent Diversity: Pyrazole Modifications: The target compound’s 5-cyclopropyl group contrasts with Ceapins’ benzyl/trifluoromethyl groups, which may alter target selectivity or pharmacokinetics .

Functional Implications

  • Electronic Effects : The furan-2-yl group (oxygen-containing) in the target compound and SKL 2001 may favor hydrogen bonding, whereas thiophene analogues () with sulfur could enhance hydrophobic interactions .
  • Metabolic Stability : Bulkier substituents (e.g., Ceapin-A7’s trifluoromethyl groups) may resist oxidative metabolism compared to the target compound’s cyclopropyl group .

Biological Activity

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that combines a pyrazole, piperidine, furan, and oxazole moiety. The unique arrangement of these rings is believed to contribute to its biological properties.

Property Details
IUPAC Name This compound
Molecular Formula C19H22N4O3
Molecular Weight 342.41 g/mol

The primary target of this compound is the p21-activated kinase 4 (PAK4) . Inhibition of PAK4 leads to several downstream effects:

  • Cell Growth Inhibition : The compound has been shown to inhibit cell proliferation in various cancer cell lines.
  • Apoptosis Induction : It promotes apoptotic pathways, likely through the activation of caspases and upregulation of pro-apoptotic proteins such as p53.
  • Cytoskeletal Regulation : By affecting pathways regulated by Rho family GTPases (Rac and Cdc42), the compound influences cytoskeleton dynamics, which is crucial for cell motility and division .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer activity:

  • Cytotoxicity : The compound showed significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U937). The IC50 values for these cell lines were reported in the micromolar range, indicating effective potency .
    Cell Line IC50 (µM)
    MCF-70.65
    U9372.41

Mechanistic Studies

Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner. Western blot analysis revealed increased levels of p53 and cleavage of caspase-3 in treated cells, confirming the activation of apoptotic pathways .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable bioavailability due to its interaction with PAK4 and its structural characteristics. Further studies are needed to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties in vivo.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Activity : A study demonstrated that derivatives similar to this compound showed enhanced activity against multidrug-resistant cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies indicated strong hydrophobic interactions between the compound's aromatic rings and target proteins, suggesting a high binding affinity that could be exploited for drug design .

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